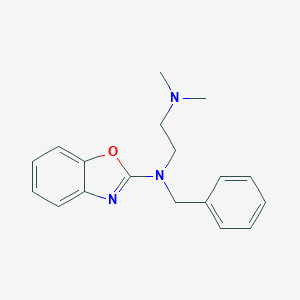
Oxadimedine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
準備方法
合成経路と反応条件
オキサジメジンの合成には、N-ベンジル-N,N-ジメチルエチレンジアミン と2-クロロベンゾキサゾール を特定の条件下で反応させることが含まれます . この反応には通常、ジメチルホルムアミド などの溶媒と炭酸カリウム などの塩基が必要です。混合物を加熱して反応を促進すると、オキサジメジンが生成されます。
工業的生産方法
オキサジメジンの工業的生産は、同様の合成経路に従いますが、より大規模に行われます。 このプロセスには、工業用グレードの溶媒と試薬を使用し、反応条件を厳密に制御して、高い収率と純度を確保することが含まれます . 最終生成物は、再結晶 またはクロマトグラフィー などの技術を使用して精製されます。
化学反応解析
反応の種類
オキサジメジンは、次のようなさまざまな化学反応を起こします。
酸化: オキサジメジンの酸化により、オキサジメジンオキシドが生成される可能性があります。
還元: 還元反応により、オキサジメジンを対応するアミン誘導体に変換できます。
一般的な試薬と条件
酸化: 一般的な酸化剤には、 と があります。
還元: または などの還元剤が使用されます。
生成される主な生成物
これらの反応から生成される主な生成物には、オキサジメジンオキシド (酸化による)、アミン誘導体 (還元による)、およびさまざまな置換ベンゾキサゾール化合物(置換による)が含まれます .
科学研究への応用
オキサジメジンは、いくつかの科学研究への応用があります。
化学反応の分析
Types of Reactions
Oxadimedine undergoes various chemical reactions, including:
Oxidation: Oxidation of this compound can lead to the formation of this compound oxide.
Reduction: Reduction reactions can convert this compound to its corresponding amine derivatives.
Substitution: Substitution reactions, particularly nucleophilic substitutions, can modify the benzoxazole ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include and .
Reduction: Reducing agents such as or are used.
Substitution: Reagents like sodium methoxide or potassium tert-butoxide are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions include This compound oxide (from oxidation), amine derivatives (from reduction), and various substituted benzoxazole compounds (from substitution) .
科学的研究の応用
Oxadimedine has several scientific research applications:
作用機序
類似化合物との比較
類似化合物
ジフェンヒドラミン: 化学構造は異なるものの、同様の効果を持つ別の抗ヒスタミン剤です。
クロルフェニラミン: 広く使用されている抗ヒスタミン剤で、作用機序が異なります。
プロメタジン: 抗ヒスタミン作用と鎮静作用で知られています.
独自性
オキサジメジンは、抗ヒスタミン剤と局所麻酔薬の両方の役割を果たすという点でユニークです . その化学構造により、ヒスタミン受容体と効果的に相互作用することができると同時に、局所麻酔も提供するため、研究および潜在的な治療用途において汎用性の高い化合物となっています .
生物活性
Oxadimedine is a compound belonging to the oxime class, which has garnered attention for its diverse biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article explores the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Overview of this compound
This compound is characterized by its oxime functional group, which contributes to its reactivity and interaction with biological targets. The compound has been investigated for various applications, including its potential as an anticancer agent, anti-inflammatory drug, and antimicrobial treatment.
The biological activity of this compound can be attributed to several mechanisms:
- Kinase Inhibition : this compound and its derivatives have been shown to inhibit various kinases involved in cell signaling pathways that regulate proliferation and survival of cancer cells. This includes inhibition of cyclin-dependent kinases (CDKs) and phosphatidylinositol 3-kinase (PI3K), which are critical in tumorigenesis .
- Nitric Oxide Generation : The oxime group can facilitate the generation of nitric oxide (NO), a signaling molecule that plays a role in vasodilation and immune response modulation .
- Antioxidant Activity : Some studies indicate that this compound exhibits antioxidant properties, potentially protecting cells from oxidative stress .
Biological Activity Data
The following table summarizes key findings related to the biological activity of this compound:
Case Study 1: Anticancer Activity
In a study evaluating the anticancer properties of this compound derivatives, compounds demonstrated significant antiproliferative effects across multiple cancer cell lines. The most potent derivatives exhibited IC50 values ranging from 1.2 to 5.3 μM, indicating strong activity against cancerous cells while showing minimal toxicity to normal cells .
Case Study 2: Anti-inflammatory Effects
Research has indicated that this compound can modulate inflammatory responses by inhibiting specific signaling pathways associated with inflammation. This was evidenced by reduced levels of pro-inflammatory cytokines in experimental models treated with this compound .
Case Study 3: Antimicrobial Properties
This compound derivatives have also been evaluated for their antimicrobial efficacy against Gram-positive bacteria. One derivative showed a minimum inhibitory concentration (MIC) of 8 μM against Enterococcus faecalis, suggesting potential use as an antimicrobial agent .
特性
CAS番号 |
16485-05-5 |
|---|---|
分子式 |
C18H21N3O |
分子量 |
295.4 g/mol |
IUPAC名 |
N'-(1,3-benzoxazol-2-yl)-N'-benzyl-N,N-dimethylethane-1,2-diamine |
InChI |
InChI=1S/C18H21N3O/c1-20(2)12-13-21(14-15-8-4-3-5-9-15)18-19-16-10-6-7-11-17(16)22-18/h3-11H,12-14H2,1-2H3 |
InChIキー |
FBJHSTREJLPCAT-UHFFFAOYSA-N |
SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
正規SMILES |
CN(C)CCN(CC1=CC=CC=C1)C2=NC3=CC=CC=C3O2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
















